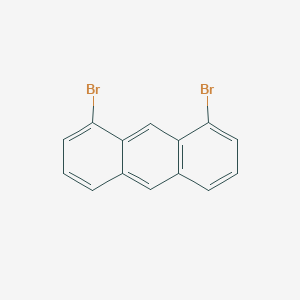

1,8-Dibromoanthracene

Beschreibung

Overview of Polycyclic Aromatic Hydrocarbons (PAHs) and Their Functionalized Derivatives

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. rsc.org These molecules, beginning with naphthalene (B1677914) (two rings), and extending to more complex structures like anthracene (B1667546) (three rings) and beyond, are fundamental structures in organic chemistry. researchgate.net Their extended π-electron systems endow them with unique electronic and photophysical properties, making them a focal point of research.

The functionalization of PAHs, which involves the addition of specific atoms or groups of atoms (functional groups) to the core aromatic structure, is a key strategy for tuning their properties. acs.org By introducing functional groups, chemists can modify a PAH's solubility, reactivity, and electronic characteristics. nih.govnih.gov This has led to the development of a vast array of PAH derivatives with tailored properties for specific applications, serving as essential building blocks for the creation of structurally uniform nanocarbons and other advanced materials. researchgate.netacs.org

Strategic Importance of Halogenation in Organic Synthesis and Materials Science

Halogenation is a fundamental chemical reaction in which one or more halogen atoms (fluorine, chlorine, bromine, or iodine) are introduced into an organic compound. allen.injk-sci.com This process is a cornerstone of organic synthesis, providing a powerful tool for modifying the properties of molecules and creating versatile chemical intermediates. jk-sci.comnumberanalytics.com The introduction of a halogen atom can significantly alter a molecule's reactivity, physical properties, and biological activity. numberanalytics.com

In organic synthesis, halogenated compounds are often used as precursors for more complex molecules. The carbon-halogen bond can be readily transformed into other functional groups, making halogenation a critical step in the construction of pharmaceuticals and agrochemicals. mt.commt.com In materials science, halogenation is employed to create materials with specific desirable properties. For instance, halogenated polymers often exhibit enhanced flame retardancy, and halogenated dyes are used in various applications. numberanalytics.com The process of bromination, in particular, is a frequent and important step for creating intermediates like Grignard reagents, which are vital for building carbon-carbon bonds. mt.com

Historical Development and Evolution of Dibromoanthracene Research

The study of brominated anthracenes has a long history, with early work focusing on the synthesis and characterization of various isomers. Research on 9,10-dibromoanthracene (B139309), for example, dates back to at least 1923. acs.org Initial investigations often involved straightforward bromination reactions of anthracene to produce different substituted products. orgsyn.orgresearchgate.net

Over time, research evolved from simple synthesis to exploring the chemical reactivity and potential applications of these compounds. For instance, studies in the mid-to-late 20th century and early 21st century delved into the complex photobromination reactions of 9,10-dibromoanthracene, leading to the isolation and characterization of various hexabromo-tetrahydroanthracene stereoisomers. nih.gov These highly brominated intermediates were then investigated for their potential in synthesizing trisubstituted anthracene derivatives. beilstein-journals.org This foundational work on various dibromoanthracene isomers, including the more common 9,10- and 2,6-isomers, paved the way for more targeted research into less common isomers like 1,8-dibromoanthracene, driven by the quest for materials with specific spatial and electronic properties.

Research Significance and Academic Objectives for this compound Studies

The specific substitution pattern of this compound makes it a molecule of significant academic interest, particularly in the fields of materials science and supramolecular chemistry. The two bromine atoms are positioned on the same side of the anthracene core, creating a unique structural and electronic environment. This specific arrangement is crucial for its application as a building block in creating more complex, three-dimensional π-conjugated architectures. tcichemicals.com

A primary academic objective for studying this compound is its use as a precursor in the synthesis of advanced materials. The bromine atoms serve as reactive handles for introducing other functional groups or for coupling reactions to build larger systems. For example, it has been explored as a key component in the synthesis of anthraphanes, a class of cyclophanes with potential applications as monomers for two-dimensional polymers. ethz.ch Furthermore, the elastic properties of dibromoanthracene crystals, including the 1,8-isomer, are being investigated to understand how molecular structure and intermolecular interactions influence the mechanical properties of organic semiconducting crystals. acs.org Research has also focused on using derivatives of this compound as electron acceptor materials in photovoltaic cells, where the specific substitution pattern can enhance π-π stacking and improve device efficiency. google.com

Data Tables for this compound

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₄H₈Br₂ | nih.gov |

| Molecular Weight | 336.02 g/mol | nih.gov |

| CAS Number | 131276-24-9 | nih.govepa.gov |

| Appearance | Light orange to Yellow to Green powder to crystal | tcichemicals.com |

| Purity | >98.0% (GC) | tcichemicals.comavantorsciences.com |

| Melting Point | 166.0 to 170.0 °C | tcichemicals.com |

Table 2: Crystallographic Data

| Parameter | Value | Source |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P n a 2₁ | nih.gov |

| a | 15.6405 Å | nih.gov |

| b | 3.9355 Å | nih.gov |

| c | 18.191 Å | nih.gov |

| α | 90° | nih.gov |

| β | 90° | nih.gov |

| γ | 90° | nih.gov |

| Z (Molecules per unit cell) | 4 | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,8-dibromoanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQFVBWHOMXEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=C(C=C2C(=C1)Br)C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027743 | |

| Record name | 1,8-Dibromoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131276-24-9 | |

| Record name | 1,8-Dibromoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,8 Dibromoanthracene and Its Precursors

Regioselective Bromination Strategies for Anthracene (B1667546) Derivatives

Achieving regioselectivity in the bromination of anthracene is paramount for the targeted synthesis of isomers like 1,8-dibromoanthracene. Standard bromination of anthracene tends to yield 9,10-dibromoanthracene (B139309) as the major product due to the higher electron density at these positions. rhhz.netresearchgate.net To circumvent this, specialized techniques are required to direct the bromine atoms to the desired 1 and 8 positions.

Directed Bromination Techniques for this compound Formation

Directed bromination strategies often involve the use of precursors where the more reactive 9 and 10 positions are blocked, or directing groups are installed to guide the electrophilic attack. One approach involves the use of a pre-existing substituent that sterically or electronically favors bromination at the 1 and 8 positions.

A notable multi-step synthesis of this compound starts from 1,8-dichloroanthraquinone. This process involves a halogen exchange reaction, often carried out in a high-boiling solvent like nitrobenzene, followed by reduction of the anthraquinone (B42736) core. ethz.ch Another method utilizes 1,8-dihydroxy-9,10-dihydroanthracene as a starting material. Bromination with N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF) can be employed to introduce bromine atoms at desired positions. google.com

Optimization of Reaction Conditions for Enhanced Regioselectivity

The choice of brominating agent, solvent, temperature, and reaction time are critical variables that can be fine-tuned to enhance the yield and regioselectivity of the desired product. acs.org For instance, the bromination of activated aromatic systems can be highly selective with the right combination of reagents and conditions. orientjchem.org The use of milder brominating agents, such as bromodimethylsulfonium bromide (BDMS), can offer advantages over molecular bromine, including ease of handling. rhhz.net

Studies have shown that non-polar solvents can sometimes reduce the occurrence of side reactions compared to polar aprotic solvents. The optimization process often involves a systematic variation of these parameters to find the ideal conditions for maximizing the formation of this compound while minimizing the production of other isomers.

Multi-Step Synthesis Pathways Involving Anthracene Core Functionalization

Given the challenges of direct regioselective bromination, multi-step synthetic pathways are often the most viable routes to this compound and its derivatives. These pathways involve the initial synthesis of a substituted anthracene precursor, which is then subjected to selective bromination.

Synthesis of Substituted Anthracene Precursors

The synthesis of appropriately substituted anthracene precursors is a key step in many routes to this compound. For example, 1,8-dimethoxyanthracene (B13136573) can serve as a precursor. Its synthesis can be challenging, but one method involves the reduction of 1,8-dimethoxyanthraquinone. researchgate.net

Another approach involves the synthesis of 1,8-dihydroxy-9,10-dihydroanthracene, which can then be brominated. google.com The synthesis of such precursors allows for greater control over the subsequent bromination step. The functional groups on the precursor can influence the position of bromination through both electronic and steric effects.

A patented method describes the preparation of 1,8-dibromo-4,5-dihydroxyanthracene from 1,8-dihydroxy-9,10-dihydroanthracene. google.com This intermediate can then be further modified.

Subsequent Bromination via Selective Methodologies

Once a suitable precursor is synthesized, the next step is selective bromination. The choice of brominating agent and conditions is crucial. For instance, N-bromosuccinimide (NBS) is a commonly used reagent for the bromination of activated aromatic rings. google.com

The following table summarizes a selection of bromination reactions on anthracene and its derivatives, highlighting the conditions and resulting products.

| Starting Material | Brominating Agent | Solvent | Conditions | Major Product(s) | Reference |

| Anthracene | Br₂ | CCl₄ | - | 9,10-Dibromoanthracene | researchgate.net |

| 9,10-Dibromoanthracene | Br₂ | CHCl₃ | 0 °C, light irradiation | 1,2,3,4,9,10-Hexabromo-1,2,3,4-tetrahydroanthracene | nih.govbeilstein-journals.org |

| 1,8-Dihydroxy-9,10-dihydroanthracene | NBS | DMF | 25-30 °C | 1,8-Dibromo-4,5-dihydroxy-9,10-dihydroanthracene | google.com |

| Anthracene | BDMS | CH₂Cl₂ | Room Temperature | 9,10-Dibromoanthracene | rhhz.net |

Catalytic Approaches for Carbon-Bromine Bond Formation in Anthracene Systems

Catalysis offers powerful tools for the formation of carbon-bromine bonds with high selectivity. frontiersin.orgnih.gov Both homogeneous and heterogeneous catalysts can be employed to activate the substrate or the brominating agent, leading to improved reaction rates and regioselectivity.

Transition metal catalysts, such as those based on palladium, have been explored for C-H functionalization reactions, including bromination. researchgate.netacs.org While much of the research has focused on other aromatic systems, the principles can be extended to anthracene derivatives. For instance, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are used to functionalize bromoanthracenes, demonstrating the utility of these C-Br bonds. nih.gov

Iron catalysis has also shown promise in directing the regioselectivity of bromination on certain aromatic substrates, favoring ortho-bromination under specific conditions. nih.gov The use of silica (B1680970) gel as a heterogeneous catalyst for the bromination of anthracene has been investigated, showing that anthracene can be catalytically brominated to 9-bromoanthracene (B49045) and subsequently to 9,10-dibromoanthracene. researchgate.net

The development of new catalytic systems remains an active area of research, with the potential to provide more efficient and selective methods for the synthesis of this compound and other specifically substituted anthracenes.

Metal-Catalyzed Bromination Routes

Transition metal-catalyzed reactions have become indispensable in organic synthesis, offering efficient and selective pathways to functionalized aromatic compounds. frontiersin.orgresearchgate.net While direct metal-catalyzed C-H bromination of the anthracene core at the 1 and 8 positions is not widely documented, related metal-catalyzed transformations are crucial for synthesizing its precursors and derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are extensively used to functionalize bromoanthracenes, highlighting the importance of bromo-derivatives as synthetic intermediates. frontiersin.orgsmolecule.comnih.gov For instance, palladium complexes with ligands like triphenylphosphine (B44618) (PPh₃) or tri-tert-butylphosphine (B79228) (P(tBu₃)₂) are effective for coupling terminal alkynes with bromoanthracenes. smolecule.comrsc.org Such reactions underscore the utility of this compound as a scaffold for creating more complex molecules. core.ac.ukencyclopedia.pub

The synthesis of the related 1,8-dichloroanthracene (B3240527) often starts from 1,8-dichloroanthraquinone, which is reduced to the corresponding anthracene. nih.govmdpi.com A similar pathway can be envisaged for this compound, starting from 1,8-dibromoanthraquinone. Furthermore, palladium-catalyzed intramolecular cyclizations are powerful methods for constructing the anthracene framework itself from suitably designed precursors. researchgate.netbeilstein-journals.org

Table 1: Examples of Metal-Catalyzed Reactions in Anthracene Chemistry

| Catalyst System | Reaction Type | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | Cross-coupling | Bromoanthracene | Alkynylated Anthracene | frontiersin.orgsmolecule.com |

| Pd(P-tBu₃)₂ / CuI | Sonogashira Coupling | 9,10-Dibromoanthracene | 9,10-Dialkynylanthracene | rsc.org |

| CpCo(CO)₂ | [2+2+2] Cyclotrimerization | Bis(propargyl)benzenes | Halogenated Anthracenes | beilstein-journals.org |

This table illustrates the types of metal-catalyzed reactions commonly employed in the synthesis of functionalized anthracenes, which are relevant to the preparation of and derivatization of this compound.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In the context of bromination, this often involves replacing harsh reagents like elemental bromine (Br₂) with safer alternatives and using environmentally benign solvents. cambridgescholars.comcambridgescholars.com

A key green approach is the use of N-bromosuccinimide (NBS) as a brominating agent, which is a solid and easier to handle than liquid bromine. cambridgescholars.com A patented method for preparing a dibromoanthracene derivative involves using NBS in N,N-dimethylformamide (DMF). google.com Another strategy involves using a combination of bromide and bromate (B103136) salts in aqueous media, which generates the brominating species in situ and produces only saline water as a byproduct. cambridgescholars.com The use of recyclable catalysts, such as heterogeneous palladium catalysts (e.g., Pd on carbon), and alternative reaction media like water or polyethylene (B3416737) glycol (PEG), are also central to green C-H activation and arylation strategies for aromatic compounds. rsc.org

The bromination-dehydrobromination of polycyclic aromatic hydrocarbons (PAHs) is another technique being explored, where bromine radicals are generated at moderate temperatures to functionalize aliphatic side chains, followed by elimination to form new bonds. mdpi.com Such methods, which can improve yield and reduce waste, are aligned with the principles of green chemistry. researchgate.net

Table 2: Comparison of Traditional vs. Green Bromination Approaches

| Feature | Traditional Method (e.g., Br₂ in CCl₄) | Greener Alternative | Reference |

|---|---|---|---|

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS); Bromide/Bromate salts | cambridgescholars.comcambridgescholars.comgoogle.com |

| Solvent | Chlorinated solvents (e.g., CCl₄, CHCl₃) | Water; Polyethylene Glycol (PEG); DMF | cambridgescholars.comgoogle.comrsc.org |

| Catalyst | Often requires Lewis acid catalysts | Recyclable heterogeneous catalysts (e.g., Pd/C) | rsc.org |

| Byproducts | HBr (corrosive gas) | Succinimide; NaCl in water | cambridgescholars.comgoogle.com |

| Conditions | Often harsh conditions | Milder temperatures, potentially microwave-assisted | rasayanjournal.co.in |

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity is essential for the use of this compound in materials science and as a synthetic intermediate. The primary methods for purification are recrystallization and column chromatography.

Crude this compound can be purified by recrystallization from various organic solvents or solvent mixtures. One documented procedure involves recrystallizing the product from a 1:1 mixture of ethanol (B145695) and tetrahydrofuran (B95107) (THF) to yield the purified compound. google.com Another common technique for purifying bromoanthracenes is recrystallization from chlorinated solvents like chloroform (B151607) or benzene (B151609), sometimes in combination with hexane. beilstein-journals.orgnih.gov For the related 9,10-dibromoanthracene, a procedure involving extraction with carbon tetrachloride followed by recrystallization has been described to obtain a high-purity product. orgsyn.org

Column chromatography is another effective method for separating the desired isomer from byproducts. Silica gel is a common stationary phase, and the mobile phase is typically a non-polar solvent like hexane, sometimes mixed with a slightly more polar solvent such as dichloromethane (B109758) (DCM) or chloroform. rsc.orgbeilstein-journals.orgnih.gov The purity of the final product is often verified by its sharp melting point and spectroscopic analysis.

Table 3: Purification Methods and Reported Properties for Bromoanthracenes

| Compound | Purification Method | Solvent(s) | Reported Melting Point (°C) | Purity | Reference |

|---|---|---|---|---|---|

| 1,8-Dibromo-4,5-dihydroxy-9,10-dihydroanthracene | Recrystallization | Ethanol / Tetrahydrofuran (1:1) | N/A | N/A | google.com |

| Stereoisomeric Hexabromoanthracene | Recrystallization | Chloroform / Hexane | 178 (decomp.) | N/A | beilstein-journals.orgnih.gov |

| 9,10-Dibromoanthracene | Extraction & Recrystallization | Carbon Tetrachloride | 221–222 | High | orgsyn.org |

Reactivity and Mechanistic Studies of 1,8 Dibromoanthracene

Transition Metal-Catalyzed Cross-Coupling Reactions at Bromine Centers

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to 1,8-dibromoanthracene to construct complex molecular architectures. eie.gr These reactions typically involve the use of palladium, nickel, or copper catalysts to facilitate the coupling of the aryl bromide with a suitable organometallic reagent.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. libretexts.org This reaction is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives. In the context of this compound, the Suzuki-Miyaura coupling has been employed to introduce aryl and heteroaryl substituents at the 1- and 8-positions.

The efficiency of the Suzuki-Miyaura coupling of this compound can be influenced by several factors, including the choice of catalyst, ligand, base, and solvent system. For instance, the use of bulky phosphine (B1218219) ligands on the palladium catalyst can enhance the rate of reductive elimination, a key step in the catalytic cycle. snnu.edu.cn However, the inherent insolubility of some dibromoanthracene derivatives can pose a challenge, necessitating the use of high-boiling point solvents like DMF or chlorinated aromatics to achieve homogeneous reaction conditions. researchgate.net In some cases, the boronic acid can undergo degradation (deborylation) over the course of the reaction, which can be mitigated by careful optimization of the reaction parameters. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Derivatives

| Organoboron Reagent | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Bishexyloxy benzene (B151609) boronic acid | Pd(PPh₃)₄ | K₂CO₃, Na₂CO₃, or K₃PO₄ | Toluene, THF, or DMF | Corresponding biaryl | Not specified | researchgate.net |

This table is representative and intended to illustrate the types of transformations possible. Specific yields and reaction conditions can vary significantly based on the exact substrates and reagents used.

Stille Coupling with Organotin Reagents

The Stille coupling reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). numberanalytics.com This method offers the advantage of being largely insensitive to the presence of moisture and air, and the organotin reagents are often compatible with a wide range of functional groups. The Stille coupling has been successfully applied to synthesize various substituted anthracenes. A study on the Stille coupling of a mixture containing 1,8-dibromopyrene (B1583609) highlights its utility in complex systems, which can be extrapolated to dibromoanthracenes. researchgate.net

The selectivity of the Stille coupling can be finely tuned by the choice of the palladium catalyst and ligands. rsc.org For substrates containing multiple different halogen atoms, it is often possible to achieve selective coupling at the more reactive C-Br bond while leaving less reactive C-Cl bonds intact. rsc.org

Table 2: Examples of Stille Coupling with Dibromoaromatic Compounds

| Organotin Reagent | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|

| Organotin reagent | PdCl₂(PPh₃)₂ | DMF | Coupled product | commonorganicchemistry.com |

| Thiophene monomer organotin reagent | Not specified | Not specified | Poly(3-hexylthiophene) (P3HT) | numberanalytics.com |

This table provides general examples of the Stille coupling. Specific data for this compound was not available in the provided search results.

Negishi and Kumada Coupling Pathways

The Negishi coupling utilizes organozinc reagents in a palladium- or nickel-catalyzed reaction with organic halides. jk-sci.com A key advantage of the Negishi coupling is the high reactivity of the organozinc reagents, which often allows for milder reaction conditions and greater functional group tolerance compared to some other cross-coupling methods. jk-sci.com The Kumada coupling, on the other hand, employs Grignard reagents (organomagnesium halides) and is one of the earliest developed cross-coupling reactions. wikipedia.orgorganic-chemistry.org It is often catalyzed by nickel or palladium complexes. wikipedia.org While economically advantageous, the high reactivity of Grignard reagents can limit the functional group compatibility of the Kumada coupling. organic-chemistry.org Both Negishi and Kumada couplings represent viable, albeit less commonly reported, pathways for the functionalization of this compound.

Sonogashira Coupling for Alkyne Functionalization

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to the synthesis of substituted alkynes. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is of significant importance for the construction of carbon-rich materials with interesting electronic and photophysical properties. The Sonogashira coupling has been successfully used to introduce alkyne moieties at the 1- and 8-positions of the anthracene (B1667546) core.

Recent advancements in Sonogashira coupling have led to the development of copper-free and amine-free reaction conditions, which can be advantageous for certain substrates and applications. nih.gov For example, a system employing Pd(CH₃CN)₂Cl₂ and cataCXium A as a ligand has been shown to effectively catalyze the twofold coupling of dibromoanthracene with terminal alkynes at room temperature in the green solvent 2-Me-THF. nih.gov

Table 3: Examples of Sonogashira Coupling with Dibromoanthracene

| Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Arylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-Me-THF | Tetraalkynylated anthracene | Good to excellent | nih.gov |

This table illustrates the application of Sonogashira coupling to dibromoanthracene. The specific isomer of dibromoanthracene was not explicitly stated in the abstract of the reference.

Nucleophilic Aromatic Substitution Reactions on the Anthracene Core

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. dalalinstitute.comopenstax.orglibretexts.orgscribd.com Unlike the more common electrophilic aromatic substitution, SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). openstax.orglibretexts.org In the case of this compound, the anthracene core itself is electron-rich, making it generally unreactive towards nucleophilic attack unless activated by suitable substituents. However, under forcing conditions or with very strong nucleophiles, substitution of the bromine atoms may be possible. The synthesis of a pincer-tweezer precursor starting from this compound involves a nucleophilic aromatic substitution as a key step, indicating that such transformations are indeed feasible. core.ac.uk

Electrophilic Aromatic Substitution Reactions of this compound Derivatives

Interestingly, studies on the Diels-Alder reaction of this compound, an electrocyclic reaction that can be considered related to electrophilic attack, show that cycloaddition occurs to form triptycene (B166850) derivatives. nih.govencyclopedia.pub For instance, the reaction of this compound with a dienophile can lead to the formation of 1,13-dibromotriptycene derivatives, which can then undergo further electrophilic substitution, such as bromination, to yield tribromotriptycenes. nih.govencyclopedia.pub This demonstrates that even with the deactivating effect of the bromine atoms, the anthracene core of this compound derivatives remains susceptible to electrophilic attack, leading to the formation of more complex polycyclic aromatic structures. The reactivity of anthracene derivatives in electrophilic aromatic addition reactions (AdEAr) has also been explored, offering alternative pathways for functionalization. researchgate.net

Photoreactivity and Photocycloaddition Mechanisms of this compound

The photoreactivity of anthracene and its derivatives is a well-documented field, characterized primarily by the [4+4] photocycloaddition reaction. wikipedia.orgmdpi.com This process, which is thermally forbidden by orbital symmetry rules, becomes possible upon photoexcitation. mdpi.com The general mechanism involves the absorption of a photon by an anthracene molecule in its ground state (S₀), promoting it to an excited singlet (S₁) or triplet (T₁) state. mdpi.com This excited molecule can then interact with a ground-state molecule to form an exciplex, an excited-state complex, which subsequently decays to form a stable photodimer with new covalent bonds at the 9 and 10 positions. wikipedia.orgmdpi.com This dimerization is a key reaction for creating larger, eight-membered ring structures. wikipedia.org

For substituted anthracenes, the nature and position of the substituents significantly influence the photoreactivity and the stereochemistry of the resulting photodimers. In the case of this compound, the bromine atoms at the peri-positions introduce steric and electronic effects that can alter the reaction pathways compared to unsubstituted anthracene or 9,10-substituted derivatives. While direct studies detailing the specific photodimerization of this compound itself are not prevalent in the provided research, its role as a photoreactive unit in larger molecular assemblies is noted. ethz.ch For instance, it has been considered as a precursor for creating anthraphanes, which are designed to be monomers for two-dimensional polymers. ethz.ch The design of these systems relies on the photoreactive nature of the 1,8-disubstituted anthracene core to facilitate polymerization upon irradiation. ethz.ch

The mechanism for such photocycloadditions is generally understood to proceed through a triplet state pathway. cdnsciencepub.com Studies on related systems, such as the photocycloaddition of p-benzoquinone in the presence of 9,10-dibromoanthracene (B139309), have implicated the triplet state as the primary reactive intermediate. cdnsciencepub.com In these experiments, 9,10-dibromoanthracene acted as a triplet quencher, significantly reducing the reaction rate, which supports the involvement of a triplet state mechanism. cdnsciencepub.com The triplet energy (ET) is a key parameter in these reactions.

Table 1: Triplet Energies of Selected Compounds

| Compound | Triplet Energy (ET) |

|---|---|

| Benzophenone | 69 kcal/mol |

| p-Benzoquinone | 50 kcal/mol |

| 9,10-Dibromoanthracene | 47 kcal/mol |

This table is generated from data in the text for illustrative purposes. cdnsciencepub.com

The general photodimerization of anthracenes is a reversible process, with the monomeric units capable of being reformed either thermally or through further photochemical action. sfu.ca The control of this process is a significant area of research, with strategies developed to direct the reaction towards specific products, such as selective cross-cyclomers when irradiating mixtures of different anthracenes. sfu.ca

Electrochemical Behavior and Redox Transformations

The electrochemical properties of anthracene derivatives are of significant interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and advanced electrode materials. mdpi.comresearchgate.net this compound serves as a crucial building block for synthesizing various electrochemically active compounds, including macrocycles, oligomers, and polymers. oup.comresearchgate.net

The electrochemical behavior of these materials is typically investigated using techniques like cyclic voltammetry (CV). researchgate.netcore.ac.uk CV measurements allow for the determination of key electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are calculated from the onset potentials of oxidation and reduction peaks, respectively. researchgate.net

Research has shown that macrocyclic compounds synthesized via the nickel-mediated coupling of this compound precursors exhibit unique three-dimensional, box-shaped structures. oup.com The electrochemical properties of these novel structures have been studied, highlighting the influence of the specific molecular architecture. oup.com Similarly, this compound has been used in Suzuki-Miyaura coupling reactions to create macrocycles incorporating furan (B31954) units. researchgate.net These resulting molecules were found to undergo redox activation, leading to a modulation of their electronic properties and the generation of a global diatropic current upon a multistep redox process. researchgate.net

In the context of advanced electrode materials, derivatives of dibromoanthracene have been used to synthesize hybrid organic-inorganic porous polymers. mdpi.com While this specific study used 9,10-dibromoanthracene, the principles of creating redox-active polymers are applicable. These materials exhibit electrochemical behavior that is crucial for applications in batteries, supercapacitors, and electrocatalysis. mdpi.com The redox transformations often involve the formation of stable radical ions. For example, studies on related frameworks have identified the formation of ligand-centered radical cation species upon oxidation. core.ac.uk

Table 2: Electrochemical Data for a π-conjugated Molecular Material (M-DSB)

| Parameter | Potential (V) |

|---|---|

| Onset Oxidation Peak | +0.97 |

| Onset Reduction Peak | -1.13 |

| Irreversible Cathodic Peak 1 | +0.62 |

| Irreversible Cathodic Peak 2 | -1.13 |

This table presents data for a related semiconducting material to illustrate the type of electrochemical data obtained. researchgate.net

The synthesis of new OLED emitters has also been achieved through Suzuki coupling reactions with dibromoanthracene, demonstrating the versatility of this compound in creating materials with specific redox and photophysical properties for electronic devices. researchgate.net

Advanced Spectroscopic and Structural Characterization of 1,8 Dibromoanthracene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While one-dimensional (¹H and ¹³C) NMR provides primary information on the chemical environment of magnetically active nuclei, complex structures often require more sophisticated two-dimensional (2D) techniques to resolve overlapping signals and establish definitive atomic connectivity.

For derivatives of 1,8-dibromoanthracene, where functionalization can lead to complex and crowded proton and carbon spectra, 2D NMR experiments are essential for complete structural assignment.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For a substituted this compound derivative, a COSY spectrum would reveal the connectivity between adjacent protons on the anthracene (B1667546) core, allowing for the unambiguous assignment of signals within the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It is invaluable for assigning carbon resonances by linking them to their known proton counterparts. Each cross-peak in an HSQC spectrum represents a direct C-H bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that rely on through-bond J-coupling, NOESY identifies correlations between atoms that are close in space, typically within 5 Å. This through-space correlation is critical for determining stereochemistry and the conformation of molecules in solution. For a sterically hindered derivative of this compound, NOESY could reveal spatial proximities between protons on the anthracene core and those on substituent groups, providing insight into the molecule's preferred three-dimensional shape.

While solution-state NMR characterizes individual molecules, solid-state NMR (ssNMR) provides insight into the structure, packing, and dynamics of molecules in the solid state. This is particularly relevant for studying the supramolecular aggregates of this compound. Research on other dibromoanthracene isomers, such as 9,10- and 2,6-dibromoanthracene (B67020), has utilized solid-state ¹³C NMR to probe differences in their molecular motion and crystal packing. aksci.com Such studies can distinguish between flexible materials with face-to-face slip-stacking and brittle ones with face-to-edge packing. aksci.com Applying ssNMR techniques to this compound could similarly elucidate the dynamics within its crystal lattice and provide crucial information about the intermolecular interactions that govern the properties of its aggregated state.

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement of a crystalline solid. This technique has been applied to this compound, providing a detailed understanding of its solid-state structure.

The analysis of single crystals of this compound reveals its fundamental crystallographic properties. At a temperature of 298 K, the compound crystallizes in the orthorhombic system with a polar space group of Pna2₁. This non-centrosymmetric space group indicates an ordered arrangement of molecules within the crystal lattice that lacks a center of inversion.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₈Br₂ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Measurement Temperature | 298 K |

The conformation of the this compound molecule within the crystal is largely planar, as is typical for the rigid anthracene core. The analysis of the crystal packing reveals how these planar molecules arrange themselves relative to one another. The presence of the permanent dipole moment perpendicular to the π-stacking direction imposes specific orientations on the neighboring molecules within the lattice. tcichemicals.com This ordered arrangement distinguishes this compound from other isomers where different intermolecular forces might dominate, leading to varied crystal morphologies and properties. For example, this specific packing arrangement results in the crystal not exhibiting elastic deformation, a property observed in other isomers with different symmetries and intermolecular force balances. tcichemicals.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the confident assignment of a molecular formula.

For this compound (C₁₄H₈Br₂), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br). The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum. The two most abundant isotopes of bromine are ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This leads to a distinctive M, M+2, and M+4 isotopic pattern, where the relative intensities of the peaks are approximately 1:2:1. This pattern serves as a clear indicator of the presence of two bromine atoms in the molecule.

Table 1: Theoretical Isotopic Distribution for [M]⁺ of this compound

| Ion | m/z (Theoretical) | Relative Abundance (%) |

|---|---|---|

| [C₁₄H₈⁷⁹Br₂]⁺ | 333.9098 | 100.0 |

| [C₁₄H₈⁷⁹Br⁸¹Br]⁺ | 335.9078 | 197.7 |

Note: The theoretical m/z values are calculated using the exact masses of the isotopes.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) provides valuable insights into the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific MS/MS fragmentation data for this compound is not extensively documented in readily available literature, the fragmentation pathways can be predicted based on the known fragmentation patterns of similar aromatic compounds.

Upon ionization, typically through electron ionization (EI), the molecular ion ([C₁₄H₈Br₂]⁺˙) is formed. The fragmentation of this ion would likely proceed through the following pathways:

Loss of a Bromine Atom: A primary fragmentation step would be the cleavage of a C-Br bond, resulting in the formation of a [C₁₄H₈Br]⁺ ion. This is a common fragmentation pathway for halogenated aromatic compounds.

Sequential Loss of Bromine Atoms: Following the initial loss of one bromine atom, a second bromine atom could be lost, leading to the formation of the [C₁₄H₈]⁺ ion.

Loss of HBr: Another plausible fragmentation pathway involves the elimination of a neutral hydrogen bromide (HBr) molecule, which would result in a [C₁₄H₇Br]⁺˙ ion.

Ring Fragmentation: At higher collision energies, fragmentation of the anthracene core could occur, leading to the formation of smaller aromatic fragments.

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule and provides further evidence for the proposed structure.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a detailed fingerprint of the molecular structure.

The vibrational modes of this compound are dominated by the stretching and bending vibrations of the aromatic C-H and C-C bonds, as well as vibrations involving the C-Br bonds.

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation excites molecular vibrations that result in a change in the dipole moment of the molecule. Key expected vibrational modes for this compound include:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the anthracene ring system gives rise to a series of bands in the 1600-1400 cm⁻¹ region.

C-H In-plane Bending: These vibrations are expected in the 1300-1000 cm⁻¹ range.

C-H Out-of-plane Bending: The substitution pattern on the aromatic ring influences the position of these strong bands, which are typically observed between 900 and 675 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. For centrosymmetric molecules like anthracene, certain vibrations that are IR-inactive may be Raman-active, and vice versa. Expected Raman active modes for this compound include:

Ring Breathing Modes: The symmetric expansion and contraction of the aromatic rings give rise to strong and characteristic Raman bands.

Aromatic C=C Stretching: Similar to FT-IR, these modes are also prominent in the Raman spectrum.

C-Br Stretching: The C-Br stretching vibration is also expected to be Raman active.

The combination of FT-IR and Raman spectroscopy provides a comprehensive picture of the vibrational framework of this compound.

Table 2: Predicted Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600 - 1400 | FT-IR, Raman |

| C-H In-plane Bend | 1300 - 1000 | FT-IR |

| C-H Out-of-plane Bend | 900 - 675 | FT-IR |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Phenomena

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques for investigating the electronic structure and photophysical properties of molecules. These methods provide information about the electronic transitions between different energy levels within the molecule.

The electronic spectrum of anthracene is characterized by a series of absorption bands in the ultraviolet region, corresponding to π-π* transitions. The introduction of bromine atoms at the 1 and 8 positions is expected to influence these electronic transitions. The heavy atom effect of bromine can lead to an increase in intersystem crossing from the singlet excited state to the triplet state, which may affect the fluorescence quantum yield.

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show the characteristic vibronic structure of the anthracene core, although the positions and intensities of the absorption maxima (λmax) may be shifted compared to unsubstituted anthracene due to the electronic effects of the bromine substituents. These substituents can cause a bathochromic (red) shift of the absorption bands.

Electronic Emission (Fluorescence) Spectroscopy: Upon excitation with UV light, this compound is expected to exhibit fluorescence. The emission spectrum provides information about the energy of the lowest singlet excited state (S₁). The fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed, is a key parameter that quantifies the efficiency of the fluorescence process. The presence of the heavy bromine atoms may lead to a decrease in the fluorescence quantum yield due to enhanced intersystem crossing to the triplet state.

Table 3: Anticipated Photophysical Properties of this compound

| Parameter | Description | Expected Observation |

|---|---|---|

| λmax (Absorption) | Wavelength of maximum absorption | Multiple bands in the UV region, potentially red-shifted compared to anthracene. |

| ε | Molar absorptivity | High values characteristic of π-π* transitions in aromatic systems. |

| λem (Emission) | Wavelength of maximum fluorescence emission | Emission in the blue-violet region of the spectrum. |

Computational and Theoretical Investigations on 1,8 Dibromoanthracene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure of molecules like 1,8-dibromoanthracene. epfl.ch It offers a balance between computational cost and accuracy, making it suitable for systems containing dozens of atoms. epfl.ch DFT calculations are used to determine optimized geometries, predict molecular properties, and explore chemical reactivity. epfl.chgaussian.com The ground-state geometry and electronic structure are commonly calculated using hybrid functionals like B3LYP with basis sets such as 6-31G(d) or 6-311+G(d,p). researchgate.netacs.orguctm.edu

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the optical and electronic properties of a molecule. ossila.com The energy of the HOMO relates to the electron-donating ability (oxidation potential), while the LUMO energy relates to the electron-accepting ability. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is the lowest energy electronic excitation possible for a molecule and is a key factor in determining its absorption characteristics. ossila.com

For anthracene (B1667546) derivatives, DFT calculations show that the HOMO and LUMO distributions are often confined to the central anthracene moiety. researchgate.net In a study on dinuclear gold(I) diacetylide complexes derived from 1,8-disubstituted anthracene, Time-Dependent DFT (TD-DFT) calculations revealed that the LUMOs are π*-type orbitals delocalized on the anthracene unit. iiti.ac.in The substitution pattern on the anthracene core significantly influences the HOMO-LUMO gap. Calculations on 9,10-, 2,6-, and 1,8-disubstituted anthracene derivatives showed that the 9,10-substituted derivative possessed the smallest HOMO-LUMO gap, indicating a greater bathochromic (red) shift in its absorption spectrum compared to the 1,8-derivative. iiti.ac.in

| Compound | Substitution Position | Calculated HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|

| Dinuclear Gold(I) Acetylide Complex | 9,10- | 0.102 | iiti.ac.in |

| Dinuclear Gold(I) Acetylide Complex | 1,8- | 0.115 | iiti.ac.in |

| Dinuclear Gold(I) Acetylide Complex | 2,6- | 0.117 | iiti.ac.in |

DFT calculations are a valuable tool for predicting and interpreting spectroscopic data. Theoretical calculations of vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to confirm molecular structures. gaussian.comresearchgate.net For new anthracene-based polyethers, DFT calculations of IR and NMR spectra showed good agreement with experimental results, confirming the synthesized structures. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) is widely used to calculate electronic transitions, which correspond to UV-Visible absorption spectra. gaussian.com TD-DFT analysis of anthracene-based materials has provided detailed insights into structure-property relationships, showing good agreement with experimental absorption and fluorescence data. researchgate.net

Understanding the mechanism of a chemical reaction is crucial for optimizing conditions and designing new synthetic routes. DFT calculations can map out the potential energy surface of a reaction, identifying intermediates and calculating the activation energies of transition states. gaussian.com

For instance, this compound serves as a precursor in various reactions, including the synthesis of triptycenes via Diels-Alder reactions and the formation of cyclic dimers through intramolecular coupling. encyclopedia.pubmdpi.comnih.gov Quantum chemistry calculations of the reaction pathway for the cycloaddition of benzyne (B1209423) to substituted anthracenes revealed that dispersion forces can influence the regioselectivity of the reaction. encyclopedia.pub In another study, DFT was used to provide insights into the reaction pathway of an intramolecular Glaser-like coupling of a diyne synthesized from this compound. nih.govarxiv.org These computational models help elucidate mechanistic details that are often difficult to probe experimentally.

Molecular Dynamics (MD) Simulations for Supramolecular Assembly and Intermolecular Interactions

For anthracene derivatives, key intermolecular interactions driving self-assembly include hydrogen bonding and π-stacking. researchgate.netnih.gov MD simulations of anthracene carboxylic acid derivatives have shown an ultrafast propensity towards dimerization via hydrogen bonds and subsequent organization into π-stacks. researchgate.netnih.gov

In the solid state, the crystal structure and mechanical properties of this compound are governed by its molecular arrangement and intermolecular interactions. acs.org DFT calculations (at the B3LYP/6–31G(d,p) level) have been used to estimate the magnitude of these interactions. acs.org The crystal structure features a one-dimensional π-stacking column, with a weak intermolecular interaction energy of -48.4 kJ mol⁻¹ along the a-axis. acs.org These calculations are critical for understanding how molecular packing influences the material's bulk properties. acs.org

| Interaction Type | Crystal Axis | Interaction Energy (kJ mol⁻¹) | Reference |

|---|---|---|---|

| Intermolecular Interaction | a-axis | -48.4 | acs.org |

Quantum Chemical Calculations for Aromaticity and Stability Assessments

Quantum chemical calculations provide quantitative measures of a molecule's stability and aromaticity. For polycyclic aromatic hydrocarbons like anthracene, these calculations can confirm the nature of the π-electron system. Despite substitutions, the anthracene core in derivatives generally retains its local aromatic character. acs.org

The stability of the crystalline form of this compound is a direct result of the cumulative effect of intermolecular interactions within the lattice. acs.org Theoretical calculations quantify these forces, including π-π stacking interactions and halogen-halogen (Br···Br) contacts. acs.org The calculated intermolecular interaction energy of -48.4 kJ mol⁻¹ contributes significantly to the thermodynamic stability of the crystal. acs.org Such stability assessments are crucial for predicting the morphology and performance of materials in solid-state devices.

Computational Prediction of Photophysical Properties and Excited States

The prediction of photophysical properties, such as light absorption and emission, is a key application of computational chemistry in materials science. rsc.org Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the excited states of organic molecules. gaussian.comrsc.org It can accurately predict absorption and fluorescence wavelengths and provide insights into the nature of the electronic transitions involved. researchgate.netrsc.org

For anthracene derivatives, TD-DFT calculations have shown that minor substitutions on the anthracene core often lead to only small changes in the S₀–S₁ energy gap, resulting in similar absorption spectra with minor shifts. rsc.org The lowest energy absorption band in these systems typically corresponds to the HOMO-LUMO transition. iiti.ac.in Computational studies on multi-resonant OLED emitters demonstrate the power of combining DFT with other methods to accurately describe photophysical properties. rsc.org Theoretical predictions of fluorescence quantum efficiency are also becoming more accessible, offering a path to design highly efficient fluorescent materials without relying solely on trial-and-error synthesis. shuaigroup.net

Applications of 1,8 Dibromoanthracene As a Building Block in Advanced Materials and Chemical Synthesis

Precursor in Organic Electronic and Optoelectronic Materials

The rigid and planar structure of the anthracene (B1667546) core, combined with the reactive C-Br bonds, makes 1,8-dibromoanthracene a valuable precursor for the synthesis of materials used in organic electronic and optoelectronic devices. These materials are integral to the development of next-generation flexible displays, lighting, and energy conversion technologies.

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Anthracene derivatives are widely investigated for their applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov While research often focuses on various substituted anthracenes, the principles underlying their use are relevant to derivatives synthesized from this compound. For instance, 2,6-dibromoanthracene (B67020) is recognized as a key building block for organic semiconductors in OLEDs and OFETs due to its good charge transport properties and high thermal stability. guidechem.com The substitution pattern on the anthracene core significantly influences the material's properties. For example, the synthesis of 1,8-diaryl anthracene derivatives, which can be achieved through cross-coupling reactions starting from a 1,8-dihaloanthracene precursor, has been shown to yield highly emissive blue-light-emitting materials with high quantum yields. rsc.org These derivatives exhibit HOMO and LUMO energy levels suitable for application in electronic devices. rsc.org

The development of new synthetic routes to functionalized anthracene derivatives is crucial for advancing OLED and OFET technologies. acs.org The ability to create specific isomers and substituted compounds allows for the fine-tuning of electronic properties, which is essential for optimizing device performance. beilstein-journals.org

Integration into Organic Photovoltaics (OPVs) and Solar Cell Architectures

In the realm of organic photovoltaics (OPVs), this compound derivatives have shown potential as electron acceptor materials. google.com A patent describes 1,8-dibromo-4,5-dihydroxyanthracene and its dialkoxy derivatives as planar conjugated molecules that can enhance the performance of photovoltaic cells. google.com The planar nature of these molecules facilitates π-π stacking interactions with electron donor materials, which can increase the contact area between the donor and acceptor, shorten the exciton (B1674681) diffusion distance, and ultimately improve the short-circuit current, fill factor, and photoelectric conversion rate of the solar cell. google.com

Monomer for Conjugated Polymer Synthesis

The bifunctional nature of this compound, with two reactive bromine atoms, makes it an ideal monomer for the synthesis of conjugated polymers through various polymerization reactions. These polymers are of significant interest due to their potential applications in electronic and photonic devices.

Poly(anthracene) Derivatives via Polymerization of this compound

While direct polymerization of this compound is a potential route to poly(anthracene) derivatives, research has also explored the on-surface polymerization of other dibromoanthracene isomers, such as 2,6-dibromoanthracene (DBA), to form covalently bound polymer chains. acs.org This on-surface synthesis, typically performed on a metal substrate like Au(111), allows for the formation of one-dimensional polymeric structures. acs.org The principles of such surface-catalyzed reactions could potentially be applied to this compound to create novel polymeric materials with specific topologies.

Structure-Property Relationships in Polymeric Materials

The relationship between the chemical structure of a polymer and its physical properties is a fundamental concept in materials science. scribd.com For anthracene-based polymers, the specific substitution pattern on the anthracene unit significantly influences the resulting material's properties. researchgate.net For instance, the arrangement of side chains in anthracene-based copolymers has been shown to affect charge carrier mobilities and the performance of organic solar cells. researchgate.net The dielectric properties of polymers, which are crucial for their application in electronic devices, are also directly linked to their structural characteristics. nsf.gov By carefully selecting the monomers, such as derivatives of this compound, and controlling the polymerization process, it is possible to tune the properties of the resulting polymers for specific applications. rsc.org

Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The rigid structure and defined geometry of this compound make it a suitable building block for the construction of highly ordered, porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials have garnered significant attention for their potential applications in gas storage, separation, and catalysis.

MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. sigmaaldrich.comengineering.org.cn COFs, on the other hand, are composed entirely of light elements linked by strong covalent bonds, forming crystalline porous polymers. mdpi.commdpi.com The synthesis of COFs often involves the reaction of multifunctional monomers, and the bromine atoms on this compound can be converted to other functional groups, such as aldehydes or amines, which are commonly used in COF synthesis. diva-portal.org For example, imine-based COFs are typically formed through the condensation of polyaldehydes with polyamines. mdpi.com The resulting frameworks can exhibit high surface areas and well-defined pore structures. springernature.com The use of anthracene-based building blocks in the synthesis of COFs can lead to materials with interesting photophysical properties, making them potentially useful for applications in photocatalysis. springernature.com

While direct use of this compound in MOF and COF synthesis is not extensively documented, its derivatives serve as the organic linkers. For instance, a synthetic route to an "anthraphane" monomer, a potential precursor for two-dimensional polymers, was developed starting from 1,8-dihydroxyanthracene, which can be synthesized from 1,8-dichloroanthraquinone. ethz.ch This highlights the role of 1,8-disubstituted anthracenes as key precursors for more complex building blocks for framework materials.

Design and Synthesis of Anthracene-Based MOFs/COFs

This compound is a valuable precursor for creating anthracene-based Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.org Its rigid and planar anthracene core is a desirable characteristic for constructing porous, crystalline structures. These frameworks are created by linking metal-containing units with organic linkers. acsmaterial.com The specific arrangement of the bromine atoms on this compound allows for the creation of unique framework topologies.

A summary of synthetic methods for MOFs and COFs is provided in the table below.

| Framework Type | Synthetic Method | Key Features |

| MOFs | Solvothermal Synthesis | Employs organic solvents at temperatures above their boiling point to facilitate the reaction between metal salts and organic linkers, yielding crystalline MOF materials. mdpi.com |

| MOFs | Electrochemical Synthesis | Utilizes an electric current to drive the formation of the framework, as demonstrated in the synthesis of MOF-5 in an ionic liquid system. mdpi.com |

| COFs | Reticular Synthesis | Involves the use of reversible bond formation to create extended, crystalline, and porous organic solids. acsmaterial.com |

| COFs | Solution-Phase Synthesis | Can be performed at room temperature to produce spherical COF particles with high surface area and thermal stability. acsmaterial.com |

Ligand Design for Framework Materials

The design of organic linkers, or ligands, is a critical aspect of creating functional MOFs and COFs. rsc.org this compound serves as a versatile starting point for designing such ligands. The bromine atoms can be readily transformed into a variety of functional groups through well-established organic reactions. This allows for the synthesis of ligands with specific geometries and chemical properties, which in turn dictate the structure and function of the resulting framework material. rsc.org

For example, cross-coupling reactions can be used to attach aromatic rings with coordinating groups like carboxylic acids to the anthracene core. The resulting ligands can then be used to construct MOFs with specific network topologies and pore environments. The length and flexibility of the linker, as well as the nature and position of the functional groups, all influence the final properties of the MOF, including its porosity, stability, and catalytic or sensing capabilities. rsc.orgmdpi.com The strategic design of ligands is therefore a powerful tool for tuning the properties of framework materials for targeted applications. rsc.org

Ligand and Catalyst Precursor in Organometallic Chemistry and Catalysis

This compound and its derivatives are also employed as precursors for ligands in organometallic chemistry and catalysis. core.ac.ukgoogle.com The carbon-bromine bonds can participate in reactions with transition metal complexes, leading to the formation of new organometallic compounds. For instance, palladium-catalyzed cross-coupling reactions are a common method for creating new carbon-carbon or carbon-heteroatom bonds at the 1 and 8 positions of the anthracene ring. core.ac.uk

These reactions can be used to synthesize "pincer-tweezer" type ligands, which are multidentate ligands that can bind to a metal center in a well-defined geometry. core.ac.uk The resulting metal complexes can exhibit catalytic activity in a variety of organic transformations. The rigid anthracene backbone can provide steric bulk and electronic influence on the metal center, which can enhance the catalyst's stability and selectivity. For example, palladium complexes with anthracene-based ligands have been investigated for their catalytic activity in reactions like the hydroamination of alkynes. nih.gov

Role in Supramolecular Chemistry and Host-Guest Recognition Systems

The unique structural and electronic properties of this compound make it a useful building block in the field of supramolecular chemistry, particularly in the design of host-guest recognition systems. kanazawa-u.ac.jp Supramolecular chemistry focuses on the non-covalent interactions between molecules, such as hydrogen bonding and π-π stacking, to form larger, organized assemblies. thno.org

The planar, aromatic surface of the anthracene core can engage in π-π stacking interactions, while the bromine substituents can be functionalized to introduce specific recognition sites. iiti.ac.in This allows for the creation of "host" molecules that can selectively bind to "guest" molecules or ions. For example, macrocyclic compounds have been synthesized from this compound precursors. oup.com These box-shaped molecules, with their well-defined cavities, have the potential to encapsulate guest molecules. oup.com The binding of a guest can be detected through changes in the host's properties, such as its fluorescence, which is a common feature of anthracene-containing compounds. This principle can be applied to the development of chemical sensors and responsive materials. thno.org

A summary of key concepts in supramolecular chemistry is presented in the table below.

| Concept | Description |

| Host-Guest Chemistry | Involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent interactions. thno.org |

| Molecular Recognition | The ability of a host molecule to selectively bind to a specific guest molecule based on complementary shapes, sizes, and chemical properties. kanazawa-u.ac.jp |

| Non-Covalent Interactions | Weak interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, that govern the formation of supramolecular assemblies. thno.org |

| Supramolecular Theranostics | An emerging field that utilizes host-guest chemistry to develop systems for both disease diagnosis and therapy. thno.org |

Environmental and Biotransformation Studies of Anthracene Derivatives Academic Perspective

Photodegradation Pathways and Mechanisms of Dibromoanthracenes

Photodegradation is the process by which a chemical compound is broken down by light, typically ultraviolet (UV) radiation from the sun. wikipedia.org For brominated polycyclic aromatic hydrocarbons (BrPAHs) like dibromoanthracenes, this is a significant environmental transformation pathway. The carbon-bromine (C-Br) bond in aromatic compounds is susceptible to direct photodegradation, a process where the energy from light directly cleaves the bond. d-nb.info This is a key distinction from some other halogenated hydrocarbons, whose bonds may be more resistant to photolysis. d-nb.info

The photodegradation of dibromoanthracenes can proceed through several mechanisms:

Debromination : The primary and most direct pathway is the cleavage of the C-Br bond, leading to the sequential removal of bromine atoms. nih.gov This process reduces the halogen content of the molecule, forming bromoanthracene and eventually the parent anthracene (B1667546) molecule. These intermediates are themselves subject to further degradation.

Photo-oxidation : In the presence of oxygen and light, the anthracene ring structure can be oxidized. researchgate.net This can be initiated by highly reactive species like singlet oxygen, which is formed from atmospheric oxygen upon light absorption. wikipedia.org The oxidation of the aromatic system can lead to the formation of various products, including anthraquinones and their derivatives. researchgate.netresearchgate.net For instance, studies on the parent compound, anthracene, show the formation of products like 1,2-acenaphthenedione and 1,8-naphthalic anhydride (B1165640) under photo-oxidative conditions. researchgate.net

Photo-Fries Rearrangement : This is a potential reaction pathway for brominated compounds, involving the migration of a bromine atom from its initial position to another on the aromatic ring, forming a different isomer. nih.gov

Table 1: Potential Photodegradation Mechanisms of Dibromoanthracenes

| Mechanism | Description | Key Intermediates/Products | Citation(s) |

|---|---|---|---|

| Direct Photolysis (Debromination) | Cleavage of the carbon-bromine bond by direct absorption of UV light. | Bromoanthracene, Anthracene | d-nb.infonih.gov |

| Photo-oxidation | Reaction with oxygen or reactive oxygen species (e.g., singlet oxygen) initiated by light. | Dibromoanthraquinone, Hydroxylated derivatives, Ring-cleavage products | researchgate.netresearchgate.net |

| Photo-Fries Rearrangement | Light-induced intramolecular migration of a bromine atom to a different position on the anthracene ring. | Isomeric Dibromoanthracenes | nih.gov |

Biotransformation Processes and Metabolite Identification

Biotransformation is the chemical modification of substances by living organisms, primarily through enzymatic reactions. nih.gov For persistent organic pollutants like 1,8-dibromoanthracene, biotransformation is a key process influencing their environmental persistence and toxicity. The process generally occurs in two phases. nih.govdrughunter.com

Phase I Metabolism: This phase involves the introduction or unmasking of polar functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, making the lipophilic compound more water-soluble. nih.govmuni.cz The primary enzymes responsible for this are cytochrome P450 monooxygenases (CYPs), which are found in a wide range of organisms from bacteria to mammals. nih.gov

For anthracene and its derivatives, the most common Phase I reaction is the enzymatic oxidation of the aromatic rings to form trans-dihydrodiols. researchgate.net Studies on substituted anthracenes, including 9,10-dibromoanthracene (B139309), by mammalian liver microsomes have identified the formation of these dihydrodiol metabolites. researchgate.net This suggests that this compound is likely metabolized via similar pathways, yielding various dibromoanthracene trans-dihydrodiols. Further oxidation can lead to the formation of catechols and subsequent ring-cleavage products.

Phase II Metabolism: In this phase, the modified compounds from Phase I undergo conjugation reactions. jumedicine.com Endogenous, water-soluble molecules like glucuronic acid, sulfate, or glutathione (B108866) are attached to the polar functional group introduced in Phase I. drughunter.com This process, catalyzed by transferase enzymes, significantly increases the water solubility of the metabolite, facilitating its excretion from the organism. jumedicine.com For example, a dihydrodiol metabolite of this compound could be conjugated with glucuronic acid to form a highly polar glucuronide conjugate.

Table 2: Biotransformation Pathways and Potential Metabolites of this compound

| Phase | Reaction Type | Enzyme Class | Potential Metabolites | Citation(s) |

|---|---|---|---|---|

| Phase I | Oxidation (Hydroxylation) | Cytochrome P450 Monooxygenases (CYPs) | This compound trans-dihydrodiols | researchgate.net |

| Phase II | Conjugation | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | Glucuronide conjugates, Sulfate conjugates | drughunter.comjumedicine.com |

Environmental Fate and Transport Mechanisms in Various Media

The environmental fate and transport of this compound are governed by its physical and chemical properties, particularly its low water solubility and high lipophilicity (fat-loving nature), as indicated by its high octanol-water partition coefficient (XLogP3-AA of 5.8). nih.gov These properties mean the compound is classified as a persistent organic pollutant (POP). d-nb.info

Atmosphere: Dibromoanthracenes can be transported over long distances in the atmosphere. enviro.wiki They exist in both the gaseous phase and adsorbed onto particulate matter. d-nb.info Due to their low volatility, they are predominantly found on airborne particles. d-nb.info Atmospheric deposition, through both wet (rain, snow) and dry processes, is a significant mechanism for their entry into terrestrial and aquatic ecosystems. d-nb.info While in the atmosphere, they are subject to photodegradation. d-nb.info

Water: In aquatic environments, this compound's low solubility and high lipophilicity cause it to partition from the water column to suspended solids and bottom sediments. eolss.net Transport in rivers and lakes is therefore closely linked to the movement of these particles. researchgate.net The compound's persistence means it can accumulate in sediments, which act as a long-term reservoir, from which it can potentially be released back into the water column. It is considered very toxic to aquatic life with long-lasting effects. scbt.comnih.gov

Soil and Sediment: When introduced into soil, this compound binds strongly to the organic carbon fraction. eolss.net This strong adsorption limits its mobility and leaching into groundwater, meaning it tends to remain in the upper soil layers. envirolink.govt.nz However, transport to groundwater can occur through preferential flow paths in the soil structure. envirolink.govt.nz In both soil and sediment, the compound's ultimate fate is determined by the slow processes of photodegradation at the surface, microbial biotransformation, and burial. eolss.netenvirolink.govt.nz

Table 3: Environmental Fate and Transport of this compound

| Environmental Medium | Key Transport Processes | Key Fate Processes | Citation(s) |

|---|---|---|---|

| Atmosphere | Long-range transport on particles, Advection, Deposition (wet/dry) | Photodegradation | d-nb.infoenviro.wiki |

| Water | Adsorption to suspended solids, Sedimentation, Advection with water flow | Partitioning to sediment, Biotransformation, Photodegradation (in surface waters) | eolss.netresearchgate.net |

| Soil/Sediment | Strong adsorption to organic matter, Limited leaching, Resuspension (sediment) | Persistence and long-term burial, Slow biotransformation, Photodegradation (at surface) | eolss.netenvirolink.govt.nz |

Future Research Directions and Emerging Paradigms for 1,8 Dibromoanthracene

Integration into Nanoscale Materials and Devices

The unique photophysical properties and planar structure of the anthracene (B1667546) core make 1,8-dibromoanthracene an ideal candidate for the bottom-up synthesis of advanced nanoscale materials. Future research will likely focus on its integration into sophisticated electronic and photonic devices.

Derivatives of anthracene are already recognized for their potential in organic electronics. nih.govrsc.orgrsc.org The 1,8-substitution pattern of this compound allows for the synthesis of well-defined, conjugated polymers and macromolecules with tailored electronic properties. These materials are promising for applications in organic field-effect transistors (OFETs), where the anthracene unit can facilitate charge transport. nih.govrsc.org Future work will likely involve the synthesis of novel 1,8-disubstituted anthracene derivatives to fine-tune the HOMO/LUMO energy levels and enhance charge carrier mobility.

The self-assembly of small molecules is a powerful technique for creating ordered nanostructures. nih.gov The rigid nature of the anthracene core, combined with specifically designed substituents introduced at the 1 and 8 positions, can drive the formation of one-dimensional nanostructures such as nanofibers and nanotubes. nih.gov These self-assembled structures could find applications in areas like molecular electronics and sensor technology.

Furthermore, this compound can serve as a ditopic ligand for the construction of metal-organic frameworks (MOFs). rsc.orgnih.govyoutube.comvt.eduyoutube.com MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. By carefully selecting the metal nodes and functionalizing the anthracene linker, it is possible to create MOFs with tailored pore sizes and chemical environments, opening up new avenues for their application in areas such as carbon capture and chemical sensing. youtube.com

Table 1: Potential Nanoscale Applications of this compound Derivatives